
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 2C-Chlorophenyl-5-methylfuran-2-ylprop-2-en-1-one, is an organic compound that is commonly used in scientific research. It is a colorless solid that is insoluble in water, and has a molecular weight of 242.7 g/mol. 2C-Chlorophenyl-5-methylfuran-2-ylprop-2-en-1-one is a synthetic compound that is used in a variety of scientific applications, and has been studied extensively in recent years.
Aplicaciones Científicas De Investigación
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onenyl-5-methylfuran-2-ylprop-2-en-1-one has been studied extensively in recent years, and has been used in a variety of scientific research applications. The compound has been used as a model for investigating the mechanisms of action of various drugs, and has been used as a tool to study the pharmacology of various drugs. Additionally, the compound has been studied as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, and diabetes.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onenyl-5-methylfuran-2-ylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as an agonist of certain G protein-coupled receptors, and may act as an inhibitor of certain enzymes. Additionally, the compound may interact with certain cell surface receptors, and may act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onenyl-5-methylfuran-2-ylprop-2-en-1-one has been studied for its biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of various diseases, including cancer, Alzheimer’s disease, and diabetes. Additionally, the compound has been shown to have antioxidant and neuroprotective effects, and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onenyl-5-methylfuran-2-ylprop-2-en-1-one has several advantages and limitations for laboratory experiments. One advantage of using this compound is that it is relatively easy to synthesize, and can be obtained in a pure form. Additionally, the compound is relatively stable, and can be stored for extended periods of time without significant degradation. However, the compound is insoluble in water, and may require solvents for optimal solubility. Additionally, the compound is relatively expensive, and may not be suitable for large-scale experiments.
Direcciones Futuras
The future of (2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onenyl-5-methylfuran-2-ylprop-2-en-1-one is promising. The compound has already been studied extensively, and has been found to have a variety of potential therapeutic applications. Future research should focus on further elucidating the biochemical and physiological effects of the compound, and exploring its potential therapeutic applications. Additionally, further research should be conducted to identify new synthesis methods for the compound, and to develop more efficient and cost-effective methods for its production. Finally, further research should be conducted to explore the potential toxicological effects of the compound, and to identify potential side effects.
Métodos De Síntesis
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onenyl-5-methylfuran-2-ylprop-2-en-1-one can be synthesized through the reaction of 1-chloro-2-methyl-1-phenyl-2-propen-1-one with 5-methylfuran-2-carbaldehyde in the presence of sodium hydroxide. This reaction is carried out in an aqueous solution, and yields a product with an overall yield of 92%.
Propiedades
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10-6-7-11(17-10)8-9-14(16)12-4-2-3-5-13(12)15/h2-9H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXXPGLUBSHFHP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



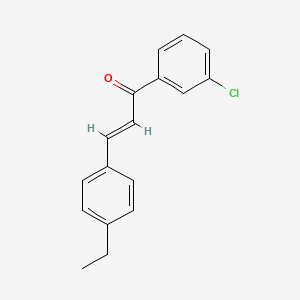
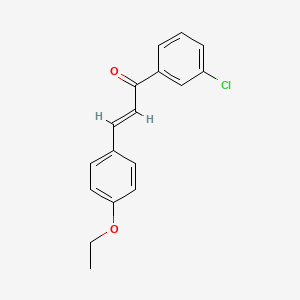
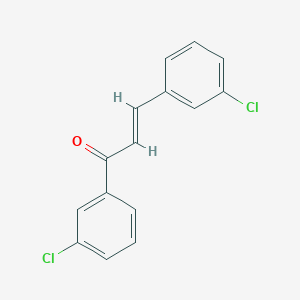
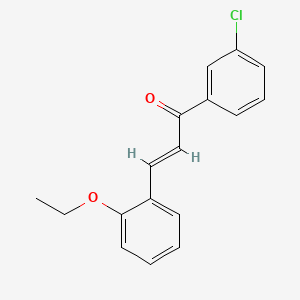

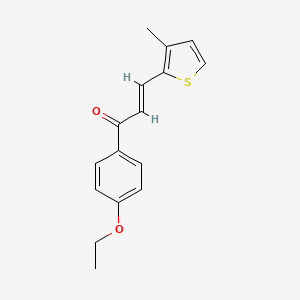



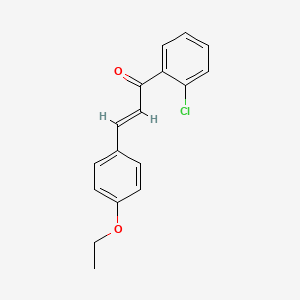
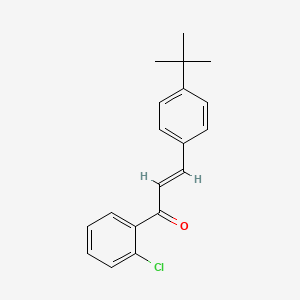
![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)